![molecular formula C8H14ClN3O B3013394 (6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride CAS No. 1439902-34-7](/img/structure/B3013394.png)
(6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis and Biological Evaluation
The synthesis of 6-isopropoxypyrimidin-4-yl derivatives, specifically 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, involves a cyclization process of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane. This is followed by a nucleophilic substitution of the 4-chloro group with substituted aromatic amine or phenoxide. The resulting compounds have been evaluated for their analgesic and anti-inflammatory potential, with some showing more potency than standard drugs and a very low ulcer index for the potent compounds .
Synthesis Process Research
In related research, the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in the synthesis of the anticancer drug dasatinib, has been explored. The process involves cyclization of acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride. Optimal conditions for the synthesis and chlorination steps have been determined through orthogonal testing, achieving yields of 85.76% for 4,6-dihydroxy-2-methylpyrimidine and 69.55% for 4,6-dichloro-2-methylpyrimidine .
Molecular Structure Analysis
A detailed analysis of the molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been conducted using both experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques. The study confirms the coherence between theoretical and experimental values for various structural parameters. The research also delves into the chemical activity region, molecular stability, charge localization and delocalization, as well as the electronic properties of the molecule. This compound is noted for its role as an alpha-2-imidazoline receptor agonist and its potential in treating hypertension .
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions involving 6-isopropoxypyrimidin-4-yl derivatives, the synthesis processes described for related compounds involve cyclization and nucleophilic substitution reactions, which are common in the formation of pyrimidine derivatives. The chlorination step in the synthesis of 4,6-dichloro-2-methylpyrimidine is another example of a chemical reaction pertinent to the synthesis of pyrimidine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are often characterized by their biological activity, as seen in the analgesic and anti-inflammatory evaluation of some synthesized compounds . Additionally, the molecular structure analysis of the antihypertensive agent provides insights into its electronic properties, including dipole moment, polarizability, and hyperpolarizability, which are important for understanding the physical and chemical behavior of the molecule .
Scientific Research Applications
Bone Disorders Treatment
A compound with a 2-aminopyrimidine template, related to (6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride, was identified as a target for the Wnt beta-catenin cellular messaging system, which is crucial in bone disorders treatment. This compound showed promising results in increasing the trabecular bone formation rate in animal models (Pelletier et al., 2009).
Chemical Synthesis and Modification
A related compound was synthesized through specific chemical processes, demonstrating the versatility of (6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride in chemical synthesis and modification, leading to various derivatives with potential applications in pharmaceuticals and chemical research (Yao & Pfleiderer, 2003).
Polymerization Catalyst
Compounds structurally related to (6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride have been used as catalysts in polymerization processes. They demonstrate efficiency in initiating ring-opening polymerization, highlighting potential industrial applications in polymer production (Kwon, Nayab, & Jeong, 2015).
Tautomeric Equilibrium Studies
The compound has been involved in studies exploring tautomeric equilibrium with its ketonic forms. This research is significant in understanding the chemical behavior and stability of (6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride and related compounds (Sánchez et al., 2007).
Anticancer Drug Synthesis
It's an important intermediate in the synthesis of anticancer drugs, demonstrating its critical role in pharmaceutical manufacturing (Guo Lei-ming, 2012).
Catalysis in Hydroxylation Reactions
This compound and its derivatives have been used as catalysts in hydroxylation reactions, an essential process in chemical synthesis, particularly in the pharmaceutical industry (Sankaralingam & Palaniandavar, 2014).
Photocytotoxicity Studies
Iron(III) complexes containing related compounds have been studied for their photocytotoxic properties, which have potential applications in cancer treatment (Basu et al., 2014).
properties
IUPAC Name |
(6-propan-2-yloxypyrimidin-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6(2)12-8-3-7(4-9)10-5-11-8;/h3,5-6H,4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKPUYWKAMMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=NC(=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.